

2-Chloro-6-methylquinoline CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Chloro-6-methylquinoline

Cat. No.: B1583817

[Get Quote](#)

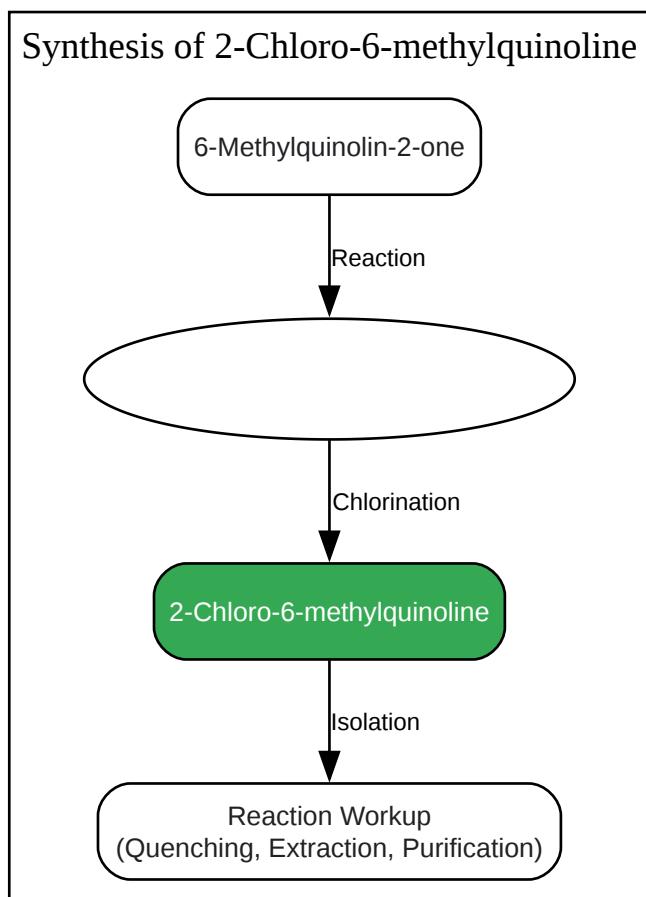
An In-depth Technical Guide to 2-Chloro-6-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **2-Chloro-6-methylquinoline**, a key heterocyclic building block in synthetic organic chemistry and medicinal chemistry. We will delve into its fundamental properties, synthesis, reactivity, and applications, with a focus on providing practical insights for laboratory use.

Core Properties and Identification

2-Chloro-6-methylquinoline is a substituted quinoline derivative. The presence of a chlorine atom at the 2-position makes it a versatile precursor for further functionalization, while the methyl group at the 6-position influences its electronic properties and steric interactions.


Key Identifiers and Physicochemical Data

Property	Value	Source
CAS Number	4295-11-8	[1] [2] [3]
Molecular Formula	C ₁₀ H ₈ ClN	[1] [2]
Molecular Weight	177.63 g/mol	[1]
IUPAC Name	2-chloro-6-methylquinoline	[1]
Appearance	Solid (typical)	
Purity	Typically >97%	

Synthesis of 2-Chloro-6-methylquinoline

The synthesis of **2-chloro-6-methylquinoline** is most commonly achieved from the corresponding 6-methylquinolin-2-one via a chlorination reaction. This transformation is a cornerstone for accessing the reactive 2-chloro derivative.

Synthetic Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthetic pathway from 6-methylquinolin-2-one to **2-Chloro-6-methylquinoline**.

Experimental Protocol: Chlorination of 6-Methylquinolin-2-one

This protocol describes a common laboratory-scale synthesis. The choice of phosphorus oxychloride (POCl_3) is based on its efficacy in converting quinolones to their chloro derivatives.

1. Reaction Setup:

- In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-methylquinolin-2-one (1 equivalent).

- Under an inert atmosphere (e.g., nitrogen or argon), slowly add phosphorus oxychloride (POCl_3) (3-5 equivalents) in a fume hood. The reaction is exothermic.

2. Reaction Execution:

- Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

3. Workup and Isolation:

- Cool the reaction mixture to room temperature.
- Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.
- Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution or dilute sodium hydroxide) until the pH is ~7-8.
- The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure **2-Chloro-6-methylquinoline**.

4. Characterization:

- Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Chemical Reactivity and Applications

The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic substitution, making **2-Chloro-6-methylquinoline** a valuable intermediate for the synthesis of a wide range of derivatives.

Nucleophilic Substitution Workflow

[Click to download full resolution via product page](#)

Caption: General scheme for nucleophilic substitution reactions.

Key Applications in Drug Development and Research:

- **Antimicrobial Agents:** The quinoline scaffold is a well-known pharmacophore in antimicrobial drugs. Derivatives of **2-Chloro-6-methylquinoline** have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, the synthesis of secondary and tertiary amines from this compound has been explored for in-vitro antimicrobial activity.
- **Anticancer Research:** Substituted quinolines are investigated for their potential as anticancer agents. The 2-chloro position allows for the introduction of various side chains to modulate the biological activity of the resulting compounds.
- **Kinase Inhibitors:** The quinoline core is present in several approved kinase inhibitors. **2-Chloro-6-methylquinoline** serves as a starting material for the synthesis of novel compounds designed to target specific kinases involved in disease pathways.

- Material Science: Quinoline derivatives can exhibit interesting photophysical properties, leading to their use in the development of organic light-emitting diodes (OLEDs) and fluorescent probes.

Safety and Handling

As with any chlorinated organic compound, appropriate safety precautions must be taken when handling **2-Chloro-6-methylquinoline**.

- Hazard Identification: This compound is harmful if swallowed, in contact with skin, or if inhaled.^[1] It is also a skin, eye, and respiratory irritant.
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

2-Chloro-6-methylquinoline is a synthetically versatile and valuable building block in medicinal chemistry and material science. Its reactivity, primarily centered around nucleophilic substitution at the 2-position, allows for the creation of diverse molecular architectures. A thorough understanding of its synthesis, handling, and reactivity is crucial for its effective use in research and development.

References

- PubChem Compound Summary for CID 77974, **2-Chloro-6-methylquinoline**.
- **2-chloro-6-methylquinoline** - ChemSynthesis. ChemSynthesis. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Chloro-6-methylquinoline | C10H8ClN | CID 77974 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 2-CHLORO-6-METHYL-QUINOLINE | 4295-11-8 [chemicalbook.com]
- To cite this document: BenchChem. [2-Chloro-6-methylquinoline CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583817#2-chloro-6-methylquinoline-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com